4-(2-Oxopropyl)morpholine-3,5-dione

CAS No.: 1248462-62-5

Cat. No.: VC2826079

Molecular Formula: C7H9NO4

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248462-62-5 |

|---|---|

| Molecular Formula | C7H9NO4 |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | 4-(2-oxopropyl)morpholine-3,5-dione |

| Standard InChI | InChI=1S/C7H9NO4/c1-5(9)2-8-6(10)3-12-4-7(8)11/h2-4H2,1H3 |

| Standard InChI Key | MYPAPSTUDJZPRW-UHFFFAOYSA-N |

| SMILES | CC(=O)CN1C(=O)COCC1=O |

| Canonical SMILES | CC(=O)CN1C(=O)COCC1=O |

Introduction

Chemical Identity and Fundamental Properties

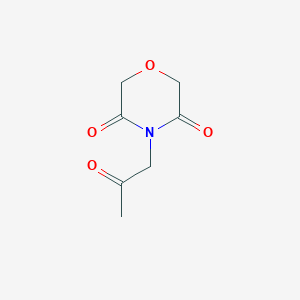

4-(2-Oxopropyl)morpholine-3,5-dione is classified as an organic building block with specific physicochemical properties that define its behavior in chemical reactions and biological systems. The compound is characterized by a morpholine ring featuring two carbonyl groups at positions 3 and 5, along with a 2-oxopropyl substituent at position 4.

Basic Identification Parameters

The compound's fundamental identification and physical properties are summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | 4-(2-Oxopropyl)morpholine-3,5-dione |

| CAS Number | 1248462-62-5 |

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

| Minimum Purity | 95% |

| Structural Classification | Morpholine derivative |

| Functional Groups | Morpholine ring, ketone, imide |

Structural Characteristics

The morpholine-3,5-dione core of this compound consists of a six-membered heterocyclic ring containing one nitrogen and one oxygen atom, with carbonyl groups at positions 3 and 5. The 2-oxopropyl group at position 4 introduces additional functionality, making this molecule particularly interesting for medicinal chemistry applications. The presence of multiple functional groups within a relatively small molecule creates opportunities for diverse chemical transformations and interactions with biological targets.

Comparative Analysis with Related Compounds

To better understand the potential applications and reactivity patterns of 4-(2-Oxopropyl)morpholine-3,5-dione, it is valuable to examine structurally related compounds.

Structural Analogues

One notable structural analogue is 4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride (CAS: 2098032-11-0), which shares the morpholine-3,5-dione core but features an amino-phenylethyl substituent instead of the oxopropyl group . This compound has a molecular weight of 270.71 g/mol and molecular formula C₁₂H₁₅ClN₂O₃, indicating a more complex structure compared to 4-(2-Oxopropyl)morpholine-3,5-dione.

Functional Differences and Similarities

The key difference between these compounds lies in their substituents at position 4 of the morpholine ring. While 4-(2-Oxopropyl)morpholine-3,5-dione contains a ketone functional group in its side chain, the amino-phenylethyl analogue features an amine group and an aromatic phenyl ring. These differences significantly affect the compounds' physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capabilities.

Applications in Chemical Research and Development

4-(2-Oxopropyl)morpholine-3,5-dione has significant potential across multiple research domains, primarily due to its versatile scaffold nature.

Medicinal Chemistry Applications

In the field of medicinal chemistry, morpholine-containing compounds have demonstrated diverse biological activities. The morpholine-3,5-dione scaffold present in 4-(2-Oxopropyl)morpholine-3,5-dione could serve as a valuable pharmacophore for developing biologically active compounds with potential applications in:

-

Enzyme inhibition

-

Receptor modulation

-

Anti-inflammatory agents

-

Antimicrobial compounds

The presence of the oxopropyl group provides an additional point for structural diversification, allowing medicinal chemists to explore structure-activity relationships by modifying this side chain.

Role as a Building Block in Organic Synthesis

As indicated by its classification as a "versatile small molecule scaffold" , 4-(2-Oxopropyl)morpholine-3,5-dione serves as an important building block in organic synthesis. Its utility stems from:

-

The presence of multiple functional groups that can undergo selective transformations

-

The conformationally constrained morpholine ring system

-

The potential for further elaboration through reactions at the ketone group

Synthetic chemists can leverage these features to incorporate the morpholine-3,5-dione core into more complex molecular architectures.

Structure-Activity Relationships and Molecular Modeling

The structural features of 4-(2-Oxopropyl)morpholine-3,5-dione make it an interesting subject for structure-activity relationship studies and molecular modeling investigations.

Pharmacophore Features

Key pharmacophore features of this compound include:

-

The morpholine oxygen and nitrogen atoms as hydrogen bond acceptors

-

The carbonyl groups at positions 3 and 5 as hydrogen bond acceptors

-

The ketone functionality in the oxopropyl side chain as a hydrogen bond acceptor

-

The relatively rigid morpholine ring providing a specific three-dimensional arrangement of these features

These pharmacophore elements could potentially interact with biological targets in ways that confer specific bioactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume